Pyridoxine dipalmitate

Descripción general

Descripción

Pyridoxine dipalmitate is an oil-soluble derivative of vitamin B6 with improved percutaneous absorption and stability . It is effective for acne, rough skin, dandruff, and sunburn . It is a water-soluble vitamin used in the prophylaxis and treatment of vitamin B6 deficiency and peripheral neuropathy in those receiving isoniazid .

Synthesis Analysis

The known synthesis of “Ichiba acid”, 2-methyl-3-hydroxypyridine 4,5-dicarboxylic acid (VII), starting from ethyl acetylpyruvate and cyanoacetamide, has been reinvestigated and simplified .

Molecular Structure Analysis

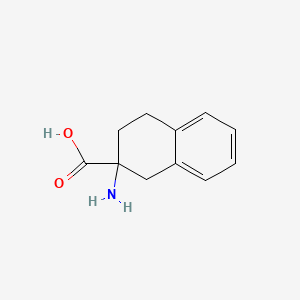

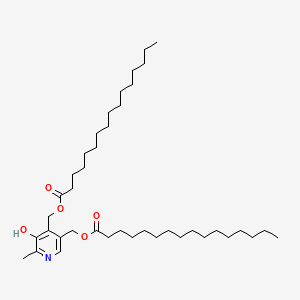

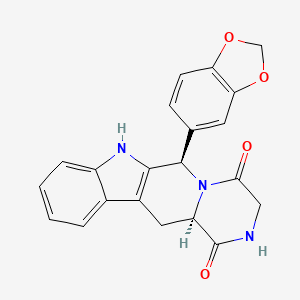

This compound has a molecular formula of C40H71NO5 . Its molecular weight is 646.0 g/mol . The IUPAC name is [4- (hexadecanoyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl hexadecanoate .

Chemical Reactions Analysis

This compound has been found to inhibit azo-initiated peroxidation of linoleic acid more efficiently than α-tocopherol in a water/chlorobenzene two-phase system containing N-acetylcysteine as a reducing agent in the aqueous phase .

Physical and Chemical Properties Analysis

The key electronic and spectroscopic properties of vitamin B6 (pyridoxine) and some of its main charged and protonated/deprotonated species are explored using hybrid density functional theory (DFT) methods including polarized solvation models .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Pyridoxine dipalmitate is synthesized from pyridoxine and palmitic acid, using water as a solvent. The synthesis process has been optimized to achieve a yield of 58.4% with a purity of 88.9%, demonstrating the feasibility of producing this compound through a specific reaction condition where the acyl chlorination of palmitic acid to pyridoxine ratio is 2:1 at a temperature of 16°C for 20 hours (Huang Xiao-hua, 2006).

Role in Cellular and Molecular Biology

Research into pyridoxine and its derivatives, including this compound, highlights their significant impact on cellular biology and metabolism. Pyridoxine and its vitamers have been shown to regulate several important pathophysiological aspects in cellular systems, linking their alteration to various diseases like cancer, diabetes, hypertension, tuberculosis, epilepsy, and neurodegenerative diseases. This body of work underscores the anti-oxidant and anti-inflammatory properties of pyridoxine derivatives and the potential of chemical modifications of pyridoxine for biological applications across a spectrum of disease areas (Pawar, Chaudhran, Pandey, & Sharma, 2022).

Vitamin B6 in Animal Nutrition

Pyridoxine hydrochloride, closely related to this compound, is highlighted for its role in animal nutrition. It is considered safe for all animal species and does not pose a risk to consumers or the environment. Its use in animal nutrition reflects its essential role in metabolizing proteins, fatty acids, carbohydrates, and in the synthesis of neurotransmitters, serving as a critical nutrient for maintaining animal health and productivity (Mézes, 2010).

Impact on Stress and Neurotransmitter Synthesis

Pyridoxine's nutritional status influences the central production of serotonin and GABA, neurotransmitters that control depression, pain perception, and anxiety. High-dose pyridoxine may improve certain dysphoric mental states, reduce sympathetic output, and blunt the physiological impact of corticosteroids, suggesting its potential as an 'anti-stress' strategy. This application is particularly relevant in light of the negative impact of chronic dysphoria on morbidity and mortality from various disorders, indicating that high intakes of pyridoxine derivatives could have broad therapeutic potential (McCarty, 2000).

Mecanismo De Acción

Target of Action

Pyridoxine dipalmitate is a derivative of pyridoxine, also known as vitamin B6 . The primary targets of this compound are the enzymes involved in the metabolism of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . These enzymes require the active form of vitamin B6, pyridoxal 5’-phosphate (PLP), as a coenzyme .

Mode of Action

This compound is converted to pyridoxal 5’-phosphate (PLP) in the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates . It is involved in the synthesis of neurotransmitters such as serotonin and norepinephrine .

Pharmacokinetics

The unphosphorylated parts of pyridoxine are absorbed by passive diffusion in the jejunum and ileum . The phosphorylated parts, on the other hand, are absorbed after being dephosphorylated by alkaline phosphatase in the small intestine . This process affects the bioavailability of pyridoxine and its derivatives.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. For instance, vitamin B6 deficiency can result in altered lymphocyte differentiation and maturation, reduced delayed-type hypersensitivity responses, impaired antibody production, decreased lymphocyte proliferation, and decreased interleukin (IL)-2 production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, a patented formulation contains pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate along with lemon grass (active ingredient) to activate the cell and to provide protection against UV . Apart from these, pyridoxine derivatives play important roles as antioxidants, androgen receptor antagonists, and more .

Safety and Hazards

Direcciones Futuras

The Pyridoxine Dipalmitate market presents a captivating array of competition, where the ability to adjust and come up with new ideas are crucial factors for achieving success . The future demand and key players in the this compound market are poised to play pivotal roles in shaping the industry’s trajectory .

Análisis Bioquímico

Biochemical Properties

Pyridoxine dipalmitate represents the active form of vitamin B6, which undergoes conversion to pyridoxal 5′-phosphate (PLP) within the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to improve physical abnormalities in certain cell types . Moreover, it has been shown to increase the resistance of nigral dopaminergic neurons to neurotoxicity .

Molecular Mechanism

This compound undergoes conversion to PLP within the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates . This suggests that this compound exerts its effects at the molecular level through its conversion to PLP and subsequent participation in various biochemical reactions.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been suggested that pyridoxine supplementation can increase the resistance of neurons to neurotoxicity over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research has shown that pyridoxine treatment can increase the resistance of neurons to neurotoxicity in animal models .

Metabolic Pathways

This compound is involved in the metabolism of amino acids, fatty acids, and carbohydrates through its conversion to PLP . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for these metabolic processes .

Transport and Distribution

Research has shown that pyridoxine uptake by certain cell types involves a specific and regulated carrier-mediated process . This suggests that this compound may be transported and distributed within cells and tissues through similar mechanisms.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Pyridoxine dipalmitate can be achieved through the esterification of Pyridoxine with palmitic acid.", "Starting Materials": [ "Pyridoxine", "Palmitic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Pyridoxine is dissolved in chloroform and reacted with palmitic acid in the presence of DCC and DMAP as catalysts.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The resulting Pyridoxine dipalmitate is extracted from the reaction mixture using methanol and diethyl ether.", "The crude product is purified by recrystallization from a suitable solvent to obtain pure Pyridoxine dipalmitate." ] } | |

Número CAS |

635-38-1 |

Fórmula molecular |

C38H67NO5 |

Peso molecular |

617.9 g/mol |

Nombre IUPAC |

(4-hexadecanoyloxy-5-hydroxy-6-methylpyridin-3-yl) hexadecanoate |

InChI |

InChI=1S/C38H67NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(40)43-34-32-39-33(3)37(42)38(34)44-36(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31H2,1-3H3 |

Clave InChI |

XQPZOTDPIYWJQZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)O)C |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OC1=CN=C(C(=C1OC(=O)CCCCCCCCCCCCCCC)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pyridin-2-ylmethyl)amino]acetonitrile](/img/structure/B3427963.png)